3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane
Overview
Description
3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane is an organic compound characterized by the presence of a brominated phenoxy group attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane typically involves the reaction of 4-bromo-3,5-dimethylphenol with an appropriate oxetane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The oxetane ring may also contribute to the compound’s reactivity and stability, influencing its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: Shares the brominated phenoxy group but lacks the oxetane ring.
3-Methyloxetane: Contains the oxetane ring but lacks the brominated phenoxy group.
4-Bromo-3,5-dimethylbenzaldehyde: Similar brominated phenoxy group with an aldehyde functional group instead of the oxetane ring.
Uniqueness
3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane is unique due to the combination of the brominated phenoxy group and the oxetane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-methyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9-4-11(5-10(2)12(9)14)16-8-13(3)6-15-7-13/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVUGDUHRYKLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2(COC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.